6-Fluoroindoline hydrochloride

Description

Significance of the Indoline (B122111) and Indole (B1671886) Core Structures in Contemporary Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry and drug discovery. nih.govnih.gov It is widely regarded as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. bohrium.comnih.govrjptonline.org This prevalence stems from the indole ring's ability to mimic the structure of peptides and engage in various interactions with proteins. nih.govnih.gov

Indole and its reduced form, indoline, are integral to a vast array of natural products, including the essential amino acid tryptophan and vital neurotransmitters like serotonin (B10506) and melatonin. nih.govpcbiochemres.com Their derivatives are found in numerous pharmaceuticals with a wide spectrum of therapeutic applications, such as anticancer (e.g., Vincristine, Vinblastine), anti-inflammatory (e.g., Indomethacin), and antihypertensive agents. nih.govmdpi.com The versatility of the indole scaffold allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of molecules. chim.it Researchers continue to explore indole and indoline derivatives for new therapeutic agents against a range of diseases, including microbial and viral infections, cancer, and neurodegenerative disorders. mdpi.comresearchgate.netresearchgate.netnih.gov

Table 1: Selected Pharmacological Activities of the Indole Scaffold

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and targeting of enzymes like tubulin. | nih.govmdpi.comajchem-b.com |

| Antimicrobial | Activity against various strains of bacteria, including drug-resistant types like MRSA. | rjptonline.orgmdpi.comajchem-b.com |

| Anti-inflammatory | Modulation of key inflammatory pathways, such as COX-2 and NF-κB. | mdpi.comajchem-b.com |

| Antiviral | Inhibition of viral entry and replication, including activity against HIV and influenza. | pcbiochemres.comresearchgate.netresearchgate.net |

| Neuroprotective | Potential in treating neurodegenerative diseases like Alzheimer's. | nih.govresearchgate.net |

Impact of Fluorine Substitution at the C-6 Position on Indoline and Indole Systems

The strategic incorporation of fluorine atoms is a powerful and widely used tool in modern medicinal chemistry to enhance the drug-like properties of a molecule. rjptonline.orgtandfonline.com Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's biological activity, stability, and pharmacokinetic profile. tandfonline.comacs.org

When substituted at the C-6 position of an indoline or indole ring, fluorine exerts several key effects:

Modulation of Electronic Properties : As the most electronegative element, fluorine acts as a strong electron-withdrawing group, which can alter the acidity (pKa) of the indole N-H group and the electron distribution across the ring system. This can impact the molecule's binding affinity to its biological target. tandfonline.com

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a potential site of metabolic oxidation (like the C-6 position) can block this process, thereby increasing the molecule's metabolic stability and prolonging its duration of action in the body. tandfonline.com

Increased Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which may enhance its ability to cross cell membranes. tandfonline.com However, this effect can sometimes lead to decreased solubility in aqueous environments. nih.govmdpi.com

Altered Biological Activity : The introduction of a C-6 fluorine can directly influence the compound's interaction with its target protein. For example, in the development of fluoroquinolone antibiotics, a fluorine atom at the C-6 position was found to significantly enhance the inhibition of bacterial DNA gyrase, a key enzyme for bacterial survival. tandfonline.com Similarly, studies on certain anticancer agents have shown that a 6-fluoro substitution on the indole ring can lead to highly potent compounds. nih.gov In some cases, moving a fluorine atom from the C-5 to the C-6 position has been shown to result in inactive derivatives, highlighting the positional sensitivity of this substitution. rsc.org

Contextualization of 6-Fluoroindoline (B1266902) Hydrochloride: Structural Framework and Research Relevance

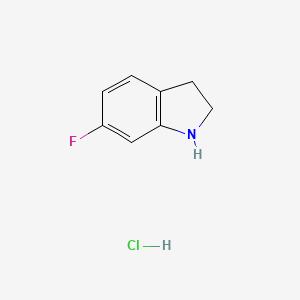

6-Fluoroindoline hydrochloride is a specific chemical entity that combines the key structural features discussed above. Its molecular framework consists of an indoline core—the saturated analog of indole—with a fluorine atom attached at the C-6 position of the benzene ring. The "hydrochloride" designation indicates that the basic nitrogen atom of the indoline ring has formed a salt with hydrogen chloride (HCl). This salt form is common for amine-containing compounds, as it typically enhances stability and improves solubility in aqueous media, making the compound easier to handle and use in various chemical reactions. sigmaaldrich.com

Table 2: Chemical Identity of this compound

| Property | Value |

|---|---|

| Core Structure | Indoline |

| Substitution | Fluorine at C-6 position |

| Chemical Formula | C₈H₉FN · HCl |

| Form | Hydrochloride Salt |

The research relevance of this compound lies primarily in its role as a valuable chemical building block or intermediate. The indoline scaffold is a key component in many bioactive molecules, and the C-6 fluorine substitution offers the potential advantages of enhanced metabolic stability and modulated activity. acs.orgacs.org

Researchers utilize compounds like 6-fluoroindole (B127801), a direct precursor, in the synthesis of more complex molecules with potential therapeutic applications. For instance, 6-fluoroindole is a reactant for preparing tryptophan dioxygenase inhibitors (potential anticancer immunomodulators), antifungal agents, and selective serotonin reuptake inhibitors. medchemexpress.com It is also used to synthesize ligands for serotonin receptors and PET radiotracers for imaging tauopathies like Alzheimer's disease. mdpi.comacs.org Given that indolines are readily used in synthetic chemistry, this compound serves as a key starting material for creating novel derivatives for drug discovery and materials science. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLHKNGXDRKVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803567-63-6 | |

| Record name | 6-fluoro-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies for 6 Fluoroindoline Hydrochloride and Its Analogues

Reactions at the Indoline (B122111) Nitrogen Atom (N-Alkylation, N-Acylation, Salt Formation)

The secondary amine nitrogen of the indoline ring is a key site for derivatization through N-alkylation and N-acylation. These reactions are fundamental in modifying the properties of the molecule for various applications.

N-Alkylation: The nitrogen atom of 6-fluoroindoline (B1266902) can be readily alkylated using various alkylating agents. Iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an effective method, proceeding via a borrowing-hydrogen methodology. beilstein-journals.orgresearchgate.net This approach offers a green alternative to the use of alkyl halides. For instance, indolines can be N-alkylated with a range of primary alcohols in the presence of a tricarbonyl(cyclopentadienone) iron complex catalyst in trifluoroethanol, affording the corresponding N-alkylated indolines in yields ranging from 31% to 99%. beilstein-journals.orgresearchgate.net While specific examples for 6-fluoroindoline hydrochloride are not detailed, the general applicability of this method to substituted indolines suggests its potential for the N-alkylation of the 6-fluoro analogue. beilstein-journals.org Another approach involves iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols in water, which allows for regio-selective N-alkylation of indolines. wikipedia.org

Table 1: Examples of Iron-Catalyzed N-Alkylation of Indolines with Various Alcohols beilstein-journals.orgnih.gov

| Entry | Indoline Substrate | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Indoline | Benzyl alcohol | N-Benzylindoline | 95 |

| 2 | Indoline | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)indoline | 90 |

| 3 | Indoline | Ethanol | N-Ethylindoline | 85 |

| 4 | Indoline | n-Propanol | N-Propylindoline | 99 |

| 5 | Indoline | n-Butanol | N-Butylindoline | 97 |

N-Acylation: N-acylation of the indoline nitrogen introduces an acyl group, forming an amide linkage. This transformation can be achieved using various acylating agents such as acyl chlorides, anhydrides, or thioesters. chemicalbook.combeilstein-journals.org A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been developed, providing N-acylated indoles in moderate to good yields. chemicalbook.comnih.gov This method is tolerant of various functional groups and proceeds in the presence of a base like cesium carbonate. chemicalbook.com Although this example is on the indole (B1671886) scaffold, the higher nucleophilicity of the indoline nitrogen suggests that similar or even milder conditions would be effective for the N-acylation of 6-fluoroindoline.

Salt Formation: As a secondary amine, 6-fluoroindoline is basic and readily forms a hydrochloride salt. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds. google.comnih.gov The protonation of the indoline nitrogen in the presence of hydrochloric acid leads to the formation of this compound. chemicalbook.comsciencemadness.org This salt form is often a crystalline solid with distinct physicochemical properties compared to the free base. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Fluoroindoline Ring System

The aromatic ring of 6-fluoroindoline is susceptible to both electrophilic and nucleophilic substitution reactions, with the fluorine atom and the fused pyrrolidine (B122466) ring influencing the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comresearchgate.netbyjus.com The fluorine atom at the 6-position is an ortho-, para-director and a deactivating group for EAS. However, the electron-donating effect of the nitrogen atom of the indoline ring can activate the aromatic system towards electrophilic attack. The directing effects of the fluorine and the amino group are synergistic, favoring substitution at the C5 and C7 positions. A notable example is the rhodium-catalyzed C7-acylation of a 1-(pyrimidin-2-yl)-6-fluoroindoline with anhydrides, which proceeds in high yield, demonstrating the feasibility of selective functionalization at the C7 position. nih.gov

Table 2: Rhodium-Catalyzed C7-Alkoxycarbonylation of 1-(Pyrimidin-2-yl)indolines nih.gov

| Entry | Indoline Substrate | Anhydride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-(Pyrimidin-2-yl)indoline | Diethyl dicarbonate | Ethyl 1-(pyrimidin-2-yl)indoline-7-carboxylate | 85 |

| 2 | 1-(Pyrimidin-2-yl)-5-methoxyindoline | Diethyl dicarbonate | Ethyl 5-methoxy-1-(pyrimidin-2-yl)indoline-7-carboxylate | 90 |

| 3 | 1-(Pyrimidin-2-yl)-6-fluoroindoline | Diethyl dicarbonate | Ethyl 6-fluoro-1-(pyrimidin-2-yl)indoline-7-carboxylate | 88 |

Nucleophilic Aromatic Substitution: The presence of a fluorine atom on the aromatic ring makes 6-fluoroindoline a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, although this is less common than for rings bearing strong electron-withdrawing groups. youtube.comlibretexts.orglibretexts.org For an SNAr reaction to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org In the case of 6-fluoroindoline, the fluorine atom itself is the potential leaving group. The success of a nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions. The electron-donating nature of the indoline nitrogen would generally disfavor SNAr at the fluorine-bearing carbon. However, derivatization of the indoline nitrogen with a strong electron-withdrawing group could potentially activate the ring for such a transformation. nih.govmdpi.com

Oxidative and Reductive Transformations of the Indoline Moiety

The indoline scaffold can undergo both oxidative and reductive transformations, leading to the corresponding indole or further reduced products.

Oxidative Transformations: A common and important reaction of the indoline moiety is its oxidation to the corresponding indole. beilstein-journals.org This aromatization reaction can be achieved using a variety of oxidizing agents. An iron-catalyzed oxidation of N-alkylated indolines to N-alkylated indoles has been reported, utilizing t-BuOOH as the oxidant in the presence of an iron salt and TEMPO. beilstein-journals.orgnih.gov This method provides a convenient one-pot, two-step procedure for the synthesis of N-alkylated indoles from indolines. beilstein-journals.org Other common oxidizing agents for this transformation include manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netucr.edu

Reductive Transformations: The indoline ring system is already a reduced form of indole. Further reduction of the benzene ring of 6-fluoroindoline would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and would lead to the corresponding octahydroindole derivative. Such transformations are less common but can be achieved under specific catalytic systems. The choice of catalyst and reaction conditions would be crucial to control the extent of reduction.

Ring-Opening and Ring-Closing Reactions of Fluoroindoline Derivatives

The structural integrity of the indoline ring can be altered through ring-opening and ring-closing reactions, providing pathways to different heterocyclic systems.

Ring-Opening Reactions: The indoline ring is generally stable; however, under certain conditions, ring-opening reactions can be induced. For instance, AlCl₃-mediated nucleophilic ring-opening of indoline-2-thiones with acyl cyclopropanes has been reported, leading to ketones functionalized with indolylthio groups. nih.gov While this example involves a derivatized indoline, it demonstrates the possibility of cleaving the C2-N bond under Lewis acidic conditions. The acid-promoted reaction of indoles with primary aminobenzaldehydes can also lead to a facile indole ring-opening and the formation of quinolines. byjus.com

Ring-Closing Reactions: Ring-closing reactions are fundamental in the synthesis of the indoline scaffold itself and its analogues. fundanetsuite.com Anionic cyclization of o-(β-haloethyl)anilines is a common method for the synthesis of indolines. acs.org Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including those with structures related to indolines. nih.govfundanetsuite.com For example, the RCM of diene precursors can be used to construct the five-membered nitrogen-containing ring of the indoline system. Baldwin's rules provide a set of guidelines for predicting the feasibility of various ring-closing reactions based on the size of the ring being formed and the geometry of the reacting centers. youtube.comlibretexts.org

Application of 6 Fluoroindoline Hydrochloride and Its Derivatives As Key Building Blocks in Complex Chemical Synthesis

Role in the Synthesis of Advanced Organic Intermediates

6-Fluoroindoline (B1266902) and its derivatives are pivotal starting materials for the creation of more complex molecular scaffolds. Their utility as advanced organic intermediates stems from the reactivity of the indole (B1671886) nucleus, which allows for functionalization at various positions. These intermediates are often key components in the multi-step synthesis of pharmaceuticals and other functional molecules.

A common strategy involves the conversion of 6-fluoroindole (B127801) into other valuable intermediates. For instance, it can be readily transformed into 6-fluorotryptamine (B1299898), a crucial precursor for various biologically active compounds. This transformation is typically achieved through a three-step sequence starting with a Vilsmeier-Haack formylation to produce 6-fluoro-1H-indole-3-carbaldehyde. nih.gov This aldehyde is then converted to 6-fluoro-3-(2-nitrovinyl)-1H-indole, which is subsequently reduced to 6-fluorotryptamine. nih.gov

The resulting 6-fluorotryptamine serves as a key intermediate for the synthesis of a variety of complex molecules, including potential therapeutics. The versatility of 6-fluoroindole as a starting material is further highlighted by its use in the synthesis of 6-chloro-5-fluoroindole, another important intermediate for anticancer and weight-reducing medicines. google.com The ability to readily modify the 6-fluoroindole core makes it an invaluable tool for generating a library of advanced organic intermediates for drug discovery and development. ossila.com

| Starting Material | Key Transformation | Resulting Intermediate | Application |

| 6-Fluoroindole | Vilsmeier-Haack formylation, condensation with nitromethane, and reduction | 6-Fluorotryptamine | Synthesis of serotonin (B10506) receptor ligands and other bioactive molecules |

| 6-Fluoroindole | Multi-step synthesis | 6-Chloro-5-fluoroindole | Intermediate for anticancer and weight-reducing medicines |

Construction of Structurally Diverse Heterocyclic Systems Featuring the Fluoroindoline Core

The 6-fluoroindoline scaffold is a valuable platform for the construction of a diverse range of heterocyclic systems. The indole nucleus can be fused with other rings to create polycyclic structures with unique biological and physical properties. science.govijpsr.com The synthesis of these fused heterocycles often involves leveraging the reactivity of the indole nitrogen and the adjacent carbon atoms.

The incorporation of fluorine into heterocyclic compounds can significantly impact their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ethernet.edu.et This makes fluorinated heterocycles, including those derived from 6-fluoroindoline, highly sought after in medicinal chemistry. researchgate.netresearchgate.net The development of novel synthetic methodologies to access these complex structures is an active area of research.

While specific examples detailing the direct use of 6-fluoroindoline hydrochloride in the construction of a wide variety of fused heterocyclic systems are not extensively documented in the provided search results, the general principles of heterocyclic synthesis and the known reactivity of the indole core suggest its significant potential in this area. The functionalization of 6-fluoroindole allows for the introduction of various groups that can then participate in cyclization reactions to form new rings.

Development of Specialized Reagents and Ligands for Catalysis

Indole-based compounds have been explored as ligands in transition metal catalysis, particularly in asymmetric synthesis. nih.govmdpi.com Phosphine ligands, for instance, are crucial in many catalytic reactions, and their electronic and steric properties can be fine-tuned to achieve high efficiency and selectivity. The incorporation of a fluoroindoline moiety into a ligand structure could potentially modulate the catalyst's activity and enantioselectivity due to the electronic effects of the fluorine atom.

While the direct application of this compound in the development of specialized reagents and ligands for catalysis is not explicitly detailed in the provided search results, the broader context of indole-based ligands suggests a potential application area. For example, ylide-functionalized phosphines have emerged as strong donor ligands in homogeneous catalysis. nih.gov The synthesis of such ligands could potentially incorporate a 6-fluoroindoline scaffold to create novel catalysts with unique properties. The development of chiral ligands is of particular importance for asymmetric catalysis, and the rigid structure of the indoline (B122111) core could be advantageous in designing effective chiral ligands. researchgate.net

Utility in the Preparation of Advanced Materials and Functional Molecules (e.g., OLEDs, Semiconductors)

Derivatives of 6-fluoroindole have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. ossila.comresearchgate.netfrontiersin.org Organic semiconductors are carbon-based materials that can be designed and synthesized to exhibit specific electronic properties. researchgate.netmdpi.com

The incorporation of fluorine into organic electronic materials can influence their energy levels, charge transport properties, and stability. researchgate.net Indole-containing compounds have been utilized in the synthesis of iridium(III) complexes for efficient OLEDs. rsc.org Specifically, fluorene-bridged quinazoline (B50416) and quinoxaline (B1680401) derivatives have been used as blue emitters in OLEDs. nih.gov While not directly mentioning 6-fluoroindoline, these examples highlight the utility of indole-based structures in this field.

The synthesis of organic semiconductors often involves the coupling of aromatic and heterocyclic building blocks. nih.gov 6-Fluoroindole and its derivatives can serve as such building blocks, contributing to the development of new materials for electronic applications. researchgate.net The ability to functionalize the 6-fluoroindole core allows for the tuning of the material's properties to meet the specific requirements of a particular device. ossila.com

Contributions to Agrochemical Development

Fluorinated heterocyclic compounds play a significant role in the agrochemical industry due to their enhanced biological activity and metabolic stability. ethernet.edu.et Quinoline (B57606) derivatives, which share a structural resemblance to the indole core, have been extensively studied for their fungicidal and insecticidal properties. nih.govnih.gov

The introduction of fluorine atoms into pesticide molecules can lead to compounds with improved efficacy and a broader spectrum of activity. researchgate.netresearchgate.net While direct examples of agrochemicals derived from this compound are not provided in the search results, the known insecticidal and fungicidal activity of related quinoline derivatives suggests the potential of the 6-fluoroindoline scaffold in this area. google.com The development of novel fungicides and insecticides is crucial for crop protection, and 6-fluoroindoline represents a promising starting point for the synthesis of new agrochemical candidates. digitellinc.com

Precursor for Ligands Targeting Specific Receptors (e.g., Serotonin Receptors)

One of the most significant applications of 6-fluoroindole is as a precursor for the synthesis of ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors. sigmaaldrich.com These receptors are involved in a wide range of physiological and pathological processes in the central nervous system, making them important targets for the treatment of depression, anxiety, and other neurological disorders.

6-Fluoroindole is a key starting material for the synthesis of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant drugs. nih.govresearchgate.netgoogle.com The synthesis of these compounds often involves the conversion of 6-fluoroindole to 6-fluorotryptamine, which is then further elaborated. nih.gov

Furthermore, derivatives of 6-fluoroindole have been used to develop ligands with mixed 5-HT1A receptor agonism and serotonin transporter (SERT) inhibition, a desirable profile for next-generation antidepressants. nih.gov Research has also focused on the development of 5-HT2A receptor antagonists from 6-fluoroindole derivatives, which may enhance the therapeutic efficacy of SSRIs. nih.gov The versatility of the 6-fluoroindole scaffold allows for the synthesis of a wide range of serotonin receptor ligands with diverse pharmacological profiles.

| Precursor | Target Receptor/Transporter | Therapeutic Area |

| 6-Fluoroindole | Serotonin Transporter (SERT) | Depression |

| 6-Fluoroindole | 5-HT1A Receptor and SERT | Depression |

| 6-Fluoroindole | 5-HT2A Receptor | Depression |

Computational and Advanced Spectroscopic Characterization of 6 Fluoroindoline Hydrochloride Chemistry

Elucidation of Molecular Structures through X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the solid state. For a molecule like 6-Fluoroindoline (B1266902) hydrochloride, crystallographic analysis would reveal the planarity of the aromatic ring, the puckering of the five-membered dihydro-pyrrole ring, and the specific geometry of the protonated amine group, including its interactions with the chloride counter-ion.

The general process for X-ray structure determination involves growing a high-quality single crystal, irradiating it with a focused beam of X-rays, and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

Table 1: Representative Crystallographic Data for a Related Fluoroindole Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂FN₃O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7608(7) |

| b (Å) | 7.2802(4) |

| c (Å) | 24.4842(13) |

| V (ų) | 2631.1(2) |

Data derived from the crystallographic study of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one. researchgate.net

Application of Advanced NMR Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. For fluorinated compounds like 6-Fluoroindoline hydrochloride, specialized NMR techniques offer unparalleled insights.

19F NMR is particularly informative for studying fluorinated molecules due to several advantageous properties of the fluorine-19 nucleus: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity. rsc.org The 19F chemical shift is highly sensitive to the local electronic environment, spanning a range of over 400 ppm for organofluorine compounds, which provides excellent signal dispersion. nih.gov

In this compound, the single fluorine atom at the 6-position would produce a single resonance in the 19F NMR spectrum. The precise chemical shift of this signal would be indicative of the electronic effects of the indoline (B122111) ring system. Furthermore, this fluorine nucleus would couple to nearby protons (1H nuclei), particularly the aromatic protons at the 5- and 7-positions. This 1H-19F coupling would split the fluorine signal into a characteristic multiplet, and the magnitude of the coupling constants (J-values) would provide valuable information about the through-bond connectivity. Two-dimensional heteronuclear correlation experiments, such as 19F-1H HETCOR, can be used to definitively assign these correlations, linking the fluorine atom to specific protons in the molecule. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional NMR experiment that reveals correlations between a heteronucleus (like 15N) and its directly attached protons (¹H). protein-nmr.org.uk The 1H-¹⁵N HSQC experiment is a "fingerprint" technique for nitrogen-containing molecules, as each N-H group in a molecule typically gives a unique correlation peak. rsc.org

For this compound, the secondary amine in the indoline ring becomes a protonated ammonium (B1175870) group. A 1H-¹⁵N HSQC experiment would show a distinct cross-peak corresponding to the correlation between the nitrogen atom and its attached proton. The chemical shifts of both the nitrogen and the proton are highly sensitive to factors such as solvent, temperature, and pH. The protonation state of the nitrogen is clearly confirmed by the presence of this signal. The experiment relies on magnetization transfer through the one-bond J-coupling between ¹H and ¹⁵N, providing unambiguous evidence of the N-H bond. protein-nmr.org.uk While 15N has a low natural abundance (0.37%), modern NMR spectrometers with cryogenic probes make these experiments feasible on small sample quantities. rsc.org

Theoretical Chemistry Approaches to Understanding Fluoroindoline Reactivity and Properties

Computational chemistry provides a powerful complement to experimental data, offering deep insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using the B3LYP functional, can be employed to determine its optimized geometry, orbital energies, and electron distribution. ias.ac.inresearchgate.net

Key insights from DFT include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a larger gap generally implies lower reactivity. ias.ac.in Furthermore, mapping the molecular electrostatic potential (ESP) onto the electron density surface can predict sites susceptible to electrophilic or nucleophilic attack, providing a guide to the molecule's reaction pathways.

While DFT provides information on a static, optimized structure, molecular modeling and molecular dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of a molecule over time. For this compound, MD simulations can model the flexibility of the non-aromatic five-membered ring and its potential puckering conformations. mdpi.com

These simulations place the molecule in a simulated environment (e.g., a box of water molecules) and use classical mechanics to calculate the trajectory of each atom over time. This provides a detailed picture of how the molecule interacts with its surroundings, including the formation and breaking of hydrogen bonds with solvent molecules. Such simulations are invaluable for understanding how the molecule behaves in a solution, which is more representative of its state in many chemical and biological applications.

Quantum chemical calculations are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental results. The prediction of NMR chemical shifts is a particularly successful application. nih.gov

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensor for each nucleus. mdpi.com These values can then be converted into chemical shifts. For this compound, such calculations can predict the ¹H, ¹³C, and, importantly, the ¹⁹F NMR chemical shifts. nih.gov Studies have shown that methods like B3LYP/6-31+G(d,p) can predict 19F chemical shifts for fluorinated aromatic compounds with a mean absolute deviation of around 2 ppm, which is often sufficient to distinguish between different isomers or assign specific fluorine atoms in a polyfluorinated molecule. nih.govacs.org This predictive power is a powerful tool for structural verification and assignment of complex spectra.

Table 2: Summary of Computational Methods and Their Applications

| Computational Method | Application for this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | HOMO-LUMO gap, electrostatic potential, reactivity indices. ias.ac.in |

| Molecular Dynamics (MD) | Simulation of molecular motion in solution | Conformational flexibility, solvent interactions, dynamic behavior. mdpi.com |

| GIAO-DFT | Prediction of NMR chemical shifts | Accurate prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation. mdpi.comnih.gov |

Sustainable Chemistry and Process Intensification in Fluoroindoline Synthesis

Implementation of Green Chemistry Principles in Synthetic Methodologies

The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis. msu.edusemanticscholar.orgdergipark.org.trsemanticscholar.orgrjpn.org In the context of 6-fluoroindoline (B1266902) hydrochloride synthesis, these principles are applied to design processes that are safer, more efficient, and generate less waste.

Key principles relevant to fluoroindoline synthesis include:

Waste Prevention : Designing synthetic routes to minimize the generation of waste is prioritized over treating waste after it has been created. msu.edu

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing byproducts. msu.edujk-sci.comprimescholars.com

Less Hazardous Chemical Syntheses : Methodologies are developed to use and generate substances that possess little to no toxicity to human health and the environment. dergipark.org.tr

Catalysis : The use of catalytic reagents is preferred over stoichiometric reagents, as catalysts can enhance selectivity, reduce reaction times, and are often recyclable. msu.edu

Design for Energy Efficiency : Synthetic methods are conducted at ambient temperature and pressure whenever possible to reduce energy consumption and associated environmental and economic impacts. rjpn.org

Development of Environmentally Conscious Reaction Conditions

Creating environmentally benign reaction conditions is a cornerstone of green chemistry. This involves careful selection of solvents and catalysts, and optimizing reaction processes to improve efficiency and reduce waste.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. dergipark.org.tr Research has demonstrated the feasibility of conducting key reactions for indoline (B122111) synthesis, such as heterogeneous catalytic hydrogenation of indoles, in water. nih.govnih.gov This approach not only enhances the safety of the process but also simplifies product isolation. For instance, using a water/methanol mixture with a p-toluenesulfonic acid catalyst provides an environmentally friendly system for indole (B1671886) functionalization. mdpi.com While specific applications of ionic liquids and polyethylene (B3416737) glycol in 6-fluoroindoline synthesis are less documented, their potential as recyclable and non-volatile reaction media is an active area of research in heterocyclic chemistry.

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions.

Biocatalysts : Enzymes offer high selectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents. researchgate.net Recently, engineered enzymes have been developed for the synthesis of indolines through intramolecular C(sp3)–H amination, showcasing the potential for biocatalytic routes to chiral N-heterocycles. acs.org The use of biocatalysts can lead to the production of highly pure enantiomers, which is critical in pharmaceutical applications.

Heterogeneous Systems : Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous because they can be easily separated from the reaction mixture and recycled. nih.gov In indoline synthesis, the hydrogenation of the indole ring is a key step. The use of heterogeneous catalysts like Platinum on carbon (Pt/C) in water has been shown to be an effective and green method for producing indolines from unprotected indoles. nih.govnih.govthieme-connect.com Bimetallic heterogeneous catalysts, such as Pd-Cu/C, have also been used for indole synthesis in water, demonstrating high tolerance for various functional groups. nih.gov

Metal-Free Approaches : To avoid the costs and potential toxicity associated with heavy metal catalysts, metal-free synthetic routes are being explored. researchgate.net Methods using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or catalysts such as ammonium (B1175870) persulfate ((NH4)2S2O8) have been developed for the synthesis and functionalization of indoles and indolines. nih.govacs.org These approaches provide a more environmentally friendly alternative to traditional metal-catalyzed reactions. semanticscholar.org

Process intensification techniques aim to make chemical processes smaller, safer, and more efficient.

Flow Chemistry : Continuous flow chemistry involves pumping reagents through a reactor where the reaction occurs. This technique offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. researchgate.netnih.gov Flow chemistry has been successfully applied to the synthesis of indoline derivatives, including hydrogenation and N-alkylation steps. epa.govacs.org For instance, a flow reactor system for N-alkylation of an indoline nitrogen was found to be approximately 200 times more productive than the corresponding batch process. epa.gov This technology is particularly well-suited for reactions that are hazardous or difficult to control in traditional batch reactors. mdpi.com

Table 1: Comparison of Batch vs. Flow Chemistry for Indoline Synthesis

| Parameter | Batch Process | Flow Chemistry Process | Reference |

| Reaction Time | Days (e.g., 4 days for N-alkylation) | Minutes to hours (e.g., 30 min for N-alkylation) | epa.gov |

| Productivity | Lower Space-Time Yield | Significantly Higher (e.g., ~200x) | epa.gov |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes | mdpi.com |

| Scalability | Challenging | Straightforward by operating for longer times | researchgate.net |

| Control | Less precise control over parameters | Precise control over temperature, pressure, mixing | researchgate.net |

Mechanochemistry : This approach uses mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. researchgate.netasianpubs.org Mechanochemistry aligns with green chemistry principles by reducing or eliminating solvent use, minimizing waste, and improving energy efficiency. acs.orgresearchgate.net It has been successfully used for the synthesis of N-heterocyclic carbene complexes and other heterocyclic compounds, offering a promising avenue for the sustainable production of fluoroindoline precursors. researchgate.netrsc.org

Atom Economy and Waste Management in Fluoroindoline Production

A truly sustainable process must consider the entire lifecycle, from the efficiency of the reaction to the management of any waste produced.

Atom Economy : This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org Synthetic routes with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate fewer byproducts. jk-sci.com When evaluating synthetic pathways to 6-fluoroindoline, those that proceed via atom-economical steps like catalytic hydrogenation and cyclization are preferred over those involving stoichiometric reagents that generate significant waste. researchgate.netnih.gov

Waste Management : The production of pharmaceutical intermediates can generate various waste streams, including solids, liquids, and gases. novasolbio.comvlses.com Proper waste management involves classifying, segregating, and treating this waste to minimize its environmental impact. thepharmajournal.comadragos-pharma.com For fluoroindoline production, this includes recycling solvents, recovering and reusing catalysts, and treating aqueous waste to remove organic compounds and inorganic salts before discharge. pharmamanufacturing.com Adopting on-site waste treatment technologies can further reduce the environmental burden and transportation costs associated with waste disposal. pharmamanufacturing.com

Future Prospects and Emerging Research Trajectories for 6 Fluoroindoline Hydrochloride

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

One promising avenue is the application of novel catalytic systems. For instance, the use of inexpensive and abundant copper-based catalysts has shown success in the selective functionalization of indole (B1671886) rings, offering a more affordable and scalable approach for modification. news-medical.net Researchers are also exploring green chemistry principles, such as using environmentally benign solvents like water and developing reusable catalysts, to reduce the environmental impact of synthesis. jsynthchem.com The development of one-pot multicomponent reactions, where multiple chemical bonds are formed in a single reaction vessel, represents another strategy to streamline the synthesis of complex fluoroindoline derivatives. jsynthchem.com

| Synthetic Strategy | Objective | Potential Advantage | Relevant Research Area |

| Novel Catalysis | Increase efficiency and reduce cost | Use of earth-abundant metals (e.g., copper) over precious metals (e.g., rhodium) news-medical.net | Organometallic Chemistry |

| Green Chemistry | Minimize environmental impact | Use of aqueous media, reusable magnetic catalysts jsynthchem.com | Sustainable Chemistry |

| Multicomponent Reactions | Streamline synthesis pathways | Fewer purification steps, reduced solvent waste, and time savings jsynthchem.com | Process Chemistry |

| Flow Chemistry | Improve reaction control and safety | Enhanced heat transfer, precise control of reaction time, and scalability nih.gov | Chemical Engineering |

These innovative synthetic methods are expected to make the production of 6-Fluoroindoline (B1266902) hydrochloride derivatives more cost-effective, environmentally friendly, and adaptable to large-scale manufacturing.

Advanced Functionalization Strategies for Diverse Molecular Scaffolds

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Advanced functionalization strategies aim to precisely modify the 6-fluoroindoline scaffold to explore a wider chemical space and generate novel molecular architectures. A significant challenge in indole chemistry has been the selective modification of the benzene (B151609) portion of the ring system, such as the C5 position, due to its lower reactivity. news-medical.net

Recent breakthroughs have demonstrated the ability to directly target specific C-H bonds for functionalization. For example, researchers have successfully attached alkyl groups to the C5 position of indoles using copper catalysis. news-medical.net This type of regioselective reaction opens the door to creating a vast array of previously inaccessible 6-fluoroindoline derivatives. By strategically placing different chemical groups onto the indoline (B122111) core, scientists can fine-tune the molecule's properties, such as its solubility, stability, and ability to interact with biological targets. These strategies are crucial for developing new pharmaceuticals and advanced materials.

High-Throughput and Automated Synthesis Platforms for Fluoroindoline Libraries

The discovery of new drugs and materials often requires the synthesis and screening of large collections of compounds, known as chemical libraries. High-throughput and automated synthesis platforms are revolutionizing this process. Continuous flow synthesis, for instance, offers numerous advantages over traditional batch chemistry, including enhanced safety, better reaction control, and the ability to perform multiple reaction steps sequentially without isolating intermediates. nih.gov

By integrating automated flow processes, researchers can rapidly generate libraries of 6-fluoroindoline analogues. nih.gov This technology allows for the systematic variation of different parts of the molecule, producing a diverse set of compounds for biological screening or materials testing in a fraction of the time required by manual methods. Such platforms significantly accelerate the discovery-to-development pipeline, enabling scientists to quickly identify molecules with desired properties.

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical phenomena. In the context of 6-Fluoroindoline hydrochloride, developing predictive models for structure-reactivity relationships can guide synthetic efforts and reduce the need for trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural features with its biological activity or physical properties. nih.gov By developing QSAR/QSPR models specifically for the fluoroindoline class of compounds, researchers can predict how changes to the molecular structure will affect its behavior. Furthermore, the use of quantum chemical descriptors combined with machine learning can predict the outcomes of chemical reactions, helping chemists to select the most promising synthetic routes before heading to the lab. mdpi.com These in silico tools provide deep insights into reaction mechanisms and electronic properties, guiding the rational design of new derivatives and synthetic pathways.

| Computational Model Type | Application for 6-Fluoroindoline HCl | Predicted Outcome |

| QSAR/QSPR | Guiding the design of new drug candidates | Biological activity, toxicity, solubility nih.gov |

| Quantum Mechanics | Understanding reaction mechanisms | Reaction feasibility, product selectivity, transition state energies mdpi.com |

| Molecular Dynamics | Simulating molecular motion and interactions | Binding affinity to target proteins, conformational stability |

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Q & A

Q. How can researchers optimize the synthesis of 6-Fluoroindoline hydrochloride to improve yield and purity?

- Methodological Answer: Utilize factorial design experiments to systematically evaluate variables such as solvent polarity (e.g., methanol, isopropyl alcohol), temperature (e.g., 0–25°C), and pH (e.g., 2.5–3.5). For example, adjust HCl stoichiometry during salt formation to minimize impurities . Post-synthesis purification via recrystallization in solvents like acetone or heptane can enhance purity, as demonstrated in analogous hydrochloride syntheses . Kinetic analysis of reaction progress (e.g., via HPLC) can identify rate-limiting steps .

Q. What analytical techniques are recommended for characterizing this compound's chemical structure and purity?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm fluorine substitution patterns and indoline backbone integrity. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity, while mass spectrometry (MS) validates molecular weight. Batch-specific certificates of analysis (CoA) should include residual solvent testing and chloride content verification, following protocols for reference standards .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer: Store lyophilized powder in airtight, light-resistant containers at –20°C. For stock solutions, use anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis, aliquot into sealed vials, and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf-life, as applied to similar hygroscopic hydrochloride compounds .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer: Conduct a systematic literature review to identify variability in experimental conditions (e.g., cell lines, assay pH). Perform sensitivity analyses using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to isolate confounding variables. Replicate studies under controlled conditions with standardized buffers and validated reference materials .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to screen against target receptors (e.g., serotonin transporters), prioritizing fluorine’s electronegativity for hydrogen bonding. Validate predictions via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-correlate results with in vitro dose-response curves to refine computational parameters .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodological Answer: Use primary hepatocytes or liver microsomes (human/rodent) to assess Phase I/II metabolism. Monitor metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs). Compare intrinsic clearance rates across species to predict pharmacokinetic profiles .

Data Analysis and Experimental Design

Q. How can researchers design robust dose-response experiments for this compound?

- Methodological Answer: Apply the Hill equation to model sigmoidal dose-response curves, using at least 10 concentration points spanning 0.1× to 10× the estimated IC₅₀. Include positive/negative controls (e.g., known agonists/antagonists) and triplicate replicates to minimize batch effects. Statistical tools like GraphPad Prism can calculate confidence intervals and assess outliers .

Q. What approaches mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer: Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) such as particle size and polymorphic form. Use process analytical technology (PAT) for real-time monitoring (e.g., in situ Raman spectroscopy during crystallization). Statistical process control (SPC) charts can track deviations in reaction parameters .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing studies on this compound?

- Methodological Answer: Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) and providing detailed synthetic protocols (e.g., solvent volumes, stirring times). Use collaborative platforms like protocols.io to document iterative optimizations. Peer-review checklists (e.g., ARRIVE guidelines) enhance methodological transparency .

Q. What criteria validate this compound as a reference standard in academic research?

- Methodological Answer: Establish traceability via pharmacopeial standards (e.g., USP), ensuring ≥98% purity (HPLC) and corroborative spectral data. Collaborate with independent labs for cross-validation using blinded samples. Stability-indicating methods (e.g., forced degradation studies) confirm specificity under stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.